molecular formula C17H36ClNO B14718043 4-Dodecyl-4-methylmorpholin-4-ium chloride CAS No. 14866-50-3

4-Dodecyl-4-methylmorpholin-4-ium chloride

Cat. No.: B14718043
CAS No.: 14866-50-3
M. Wt: 305.9 g/mol
InChI Key: VUPYJQBQHHNCPX-UHFFFAOYSA-M
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Description

4-Dodecyl-4-methylmorpholin-4-ium chloride is a quaternary ammonium compound with the molecular formula C17H36ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a morpholine ring substituted with a dodecyl group and a methyl group, making it a cationic surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-4-methylmorpholin-4-ium chloride typically involves the quaternization of 4-dodecylmorpholine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:

4-Dodecylmorpholine+Methyl Chloride4-Dodecyl-4-methylmorpholin-4-ium chloride\text{4-Dodecylmorpholine} + \text{Methyl Chloride} \rightarrow \text{this compound} 4-Dodecylmorpholine+Methyl Chloride→4-Dodecyl-4-methylmorpholin-4-ium chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium bromide or potassium iodide in an aqueous or organic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: 4-Dodecyl-4-methylmorpholin-4-ium bromide or iodide.

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives, although these are less common.

Scientific Research Applications

4-Dodecyl-4-methylmorpholin-4-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the study of cell membranes and as a component in buffer solutions for protein purification.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 4-Dodecyl-4-methylmorpholin-4-ium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is exploited in various applications, such as emulsification and micelle formation. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dodecylmorpholine
  • 4-Methylmorpholine
  • 4-Dodecyl-4,6-dimethylmorpholin-4-ium chloride

Uniqueness

4-Dodecyl-4-methylmorpholin-4-ium chloride is unique due to its specific combination of a dodecyl group and a methyl group on the morpholine ring. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs. For example, the presence of the dodecyl group enhances its ability to form micelles, which is beneficial in drug delivery and nanoparticle synthesis.

Properties

CAS No.

14866-50-3

Molecular Formula

C17H36ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

4-dodecyl-4-methylmorpholin-4-ium;chloride

InChI

InChI=1S/C17H36NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)14-16-19-17-15-18;/h3-17H2,1-2H3;1H/q+1;/p-1

InChI Key

VUPYJQBQHHNCPX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-]

Origin of Product

United States

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